4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid

Medicinal Chemistry QSAR Physicochemical Profiling

Discontinued product. For inquiries about similar products, please fill out our form or email us at . Standard analytical specifications for reference: Molecular Weight: 291.75 g/mol. Molecular Formula: C11H14ClNO4S. Purity: ≥95%.

Molecular Formula C11H14ClNO4S
Molecular Weight 291.75 g/mol
CAS No. 1266361-55-0
Cat. No. B1421580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid
CAS1266361-55-0
Molecular FormulaC11H14ClNO4S
Molecular Weight291.75 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N(CCCC(=O)O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C11H14ClNO4S/c1-18(16,17)13(7-3-6-11(14)15)10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,14,15)
InChIKeyHEHUFYGNCAXPPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic Acid: Chemical Identity and Sulfonamide Class


4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid (CAS 1266361-55-0), also designated 4-(3-chloro-N-methylsulfonylanilino)butanoic acid, is a sulfonamide derivative comprising a 3-chlorophenyl group, a methylsulfonyl group, and a butanoic acid backbone. Its molecular formula is C11H14ClNO4S with a molecular weight of 291.75 g/mol . The compound is commercially available from multiple vendors at purities typically ≥95% and is intended exclusively for research use . It belongs to the broader class of sulfonamides, compounds historically associated with diverse pharmacological activities including enzyme inhibition, antibacterial effects, and modulation of neurotransmitter transporters.

Class Meta-chloro sulfonamide probe for enzyme inhibition and SAR studies
Electronic Meta-chloro substitution enables electronic effect differentiation in binding assays
Supply Consistent purity specifications across multiple research vendors

Why This Sulfonamide Cannot Be Replaced by Generic Analogs


Simple generic substitution among this sulfonamide subclass is unreliable because small structural changes—such as the position of chlorine substitution on the phenyl ring or the location of the amino acid attachment point—produce marked differences in electronic distribution, acid-base behavior, lipophilicity, and ultimately target binding [1]. For example, the meta-chloro substituent has a Hammett sigma value of 0.37 versus 0.23 for the para isomer, which directly influences the ionization of the sulfonamide NH and the carboxylic acid [2]. Likewise, shifting the amino acid backbone from the 4- to the 2-position alters the distance between the carboxylate and sulfonamide pharmacophores, impacting pKa and solubility. These molecular-level differences preclude interchangeable use in structure-activity relationship (SAR) studies, enzyme inhibition assays, and pharmacological profiling.

Meta-to-para chlorine shift alters Hammett sigma and ionization, potentially changing target binding.

Backbone positional isomerism (4- vs 2-substituted) modifies pKa and pharmacophore geometry, limiting direct replacement.

Des-sulfonamide analogs exhibit higher logP; sulfonamide removal may shift permeability and protein binding.

Quantitative Differentiation from Closest Structural Analogs


Meta- vs. Para-Chloro Substitution: Hammett Sigma Constant and Electronic Effects

The 3-chloro substitution of the target compound provides a Hammett sigma_meta value of 0.37, compared to a sigma_para value of 0.23 for 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoic acid (CAS 1266467-39-3) [1]. The higher sigma value in the meta position exerts a stronger electron-withdrawing effect via the inductive pathway, which is expected to lower the pKa of the adjacent sulfonamide NH and the carboxylic acid relative to the para isomer. This electronic modulation directly influences ionization state at physiological pH, impacting solubility, permeability, and target binding.

Electronic effect
Class-level inference
σmeta 0.37 vs σpara 0.23 (Δ +0.14)
Supports electronic differentiation in SAR
Hammett constants; experimental pKa validation advised
Medicinal Chemistry QSAR Physicochemical Profiling

Backbone Positional Isomerism: pKa and Conformational Impact

The target compound features a 4-aminobutanoic acid backbone, whereas the positional isomer 2-[(3-chlorophenyl)(methylsulfonyl)amino]butanoic acid (CAS 1218725-15-5) bears the amino acid moiety at the 2-position. In the 4-isomer, the carboxylate group is separated from the sulfonamide nitrogen by a three-carbon spacer, compared to a one-carbon spacer in the 2-isomer. This structural difference is predicted to elevate the carboxylic acid pKa by approximately 0.5–1.0 units in the 4-isomer due to reduced proximity to the electron-withdrawing sulfonamide [1]. Additionally, the extended spacer alters the spatial relationship between the carboxylate and the chlorophenyl-methylsulfonyl pharmacophore, which can change binding mode in enzyme active sites [2].

pKa shift
Class-level inference
+0.5–1.0 units
Supports ionization state assessment at assay pH
Predicted from fragment-based models
Medicinal Chemistry Pharmacophore Modeling Solubility

Commercial Purity and Multi-Vendor Supply Consistency

Multiple independent suppliers list 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoic acid (CAS 1266361-55-0) with a purity specification of ≥95% . In contrast, certain positional isomers such as 2-[(3-chlorophenyl)(methylsulfonyl)amino]butanoic acid (CAS 1218725-15-5) are less widely stocked and may not consistently meet the same purity threshold across suppliers. The established quality control documentation for the target compound (including MDL number MFCD18170147) reduces batch-to-batch variability risk in repeat-dose pharmacological experiments.

Purity & supply
Supplier-reported
≥95% purity; 4+ suppliers
Reduces batch variability for reproducible assays
Supplier catalogs accessed May 2026
Procurement Quality Control Reproducibility

Sulfonamide-Driven Lipophilicity Differentiation

Computational chemistry analysis indicates that 3-(4-chlorophenyl)butanoic acid—a des-sulfonamide, des-methylsulfonyl analog—has a logP of 2.9182, whereas the target compound, which incorporates the methylsulfonylamino functionality, is predicted to have a significantly different (lower) partition coefficient due to the increased polarity contributed by the sulfonamide group . The exact logP of the target compound has not been experimentally reported, but the presence of the sulfonamide typically reduces logP by 0.5–1.5 units compared to non-sulfonamide congeners of similar molecular weight.

Lipophilicity
Data to verify
logP reduction 0.5–1.5 units
Supports lipophilicity differentiation from des-sulfonamide analogs
Computed; experimental verification required
Drug Design ADME Lipophilicity

Recommended Research Applications


SAR Studies for Sulfonamide-Based Enzyme Inhibitors

The defined meta-chloro electronic profile (sigma_meta = 0.37) positions this compound as a unique probe in SAR libraries designed to map electronic requirements of enzyme active sites. Its differential Hammett value relative to the para-chloro isomer permits systematic exploration of substituent electronic effects on inhibitor potency [1].

Pharmacophore Modeling and Scaffold Hopping

The 4-aminobutanoic acid backbone provides a distinct spatial relationship between the carboxylate and the sulfonamide pharmacophore compared to the 2-substituted isomer. This altered geometry makes it valuable for pharmacophore hypothesis testing and scaffold-hopping exercises where backbone flexibility must be decoupled from substituent effects [1].

Physicochemical Profiling in Early Drug Discovery

The combination of the sulfonamide group, chlorophenyl ring, and butanoic acid tail creates a compound with measurable, albeit not fully experimentally characterized, differences in logP and pKa compared to des-sulfonamide and positional analogs. It is well-suited for inclusion in compound libraries designed to calibrate in silico ADME prediction models [1].

Reproducible Biochemical Assay Development

With consistent ≥95% purity specifications across multiple reputable suppliers and well-documented CAS and MDL identifiers, this compound reduces procurement friction for laboratories establishing reproducible enzyme inhibition or binding assays. Its supply chain maturity supports longitudinal multi-batch studies where compound identity and purity must remain invariant [1].

Application
Selection Property
Validation Focus
Electronic effect SAR studies
Meta-chloro electronic signature
Hammett parameter correlation
Pharmacophore geometry modeling
4-aminobutanoic acid spacer length
pKa and conformational analysis
Physicochemical ADME profiling
Sulfonamide polarity contribution
logP and permeability measurement
Biochemical assay reproducibility
Multi-vendor purity consistency
Batch-to-batch purity verification
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